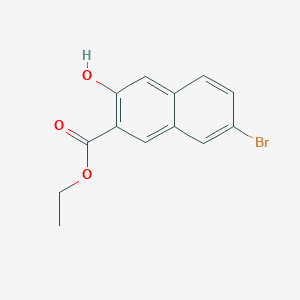

Ethyl 7-bromo-3-hydroxy-2-naphthoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEASLKGJBLLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594228 | |

| Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127338-44-7 | |

| Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-bromo-3-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-3-hydroxy-2-naphthoate is a substituted naphthoic acid ester with the Chemical Abstracts Service (CAS) number 127338-44-7 .[1] This compound belongs to the family of naphthalenes, which are bicyclic aromatic hydrocarbons. The presence of the bromine atom, a hydroxyl group, and an ethyl ester functional group on the naphthalene core makes it a valuable and versatile intermediate in organic synthesis. Particularly in the realm of medicinal chemistry, the naphthalene scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound and its precursor, 7-bromo-3-hydroxy-2-naphthoic acid.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 127338-44-7 | [1] |

| Molecular Formula | C₁₃H₁₁BrO₃ | [5] |

| Molecular Weight | 295.14 g/mol | [5] |

| Appearance | White to yellow powder/crystal (for the parent acid) | [6] |

| Melting Point | Not available | [7] |

| Boiling Point | Not available | [7] |

| Solubility | Soluble in common organic solvents like ethyl acetate and DMF. | N/A |

Parent Compound: 7-bromo-3-hydroxy-2-naphthoic acid

| Property | Value | Source |

| CAS Number | 1779-11-9 | [6][8] |

| Molecular Formula | C₁₁H₇BrO₃ | [6][8] |

| Molecular Weight | 267.08 g/mol | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid. This reaction is a standard procedure in organic chemistry, often carried out under acidic conditions with an excess of the alcohol.

Reaction Scheme

Caption: Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of the corresponding methyl ester.

Materials:

-

7-bromo-3-hydroxy-2-naphthoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 7-bromo-3-hydroxy-2-naphthoic acid in a sufficient amount of anhydrous ethanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by flash chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the hydroxyl proton, and a quartet and a triplet for the ethyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and hydroxyl substituents.[9][10]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the naphthalene ring, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) group of the ester, and characteristic peaks for the C-Br bond and the aromatic C-H and C=C bonds.[11][12]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak is expected.[13][14]

Applications in Drug Development

The naphthalene core is a key structural motif in many biologically active compounds. The functional groups present in this compound provide multiple points for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of naphthoic acid have been investigated for a variety of pharmacological activities, including:

-

Anticancer Agents: Naphthoquinone derivatives, which can be synthesized from naphthoic acids, are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[3][4][15]

-

Antimicrobial and Antiviral Agents: The naphthalene scaffold has been incorporated into molecules with demonstrated activity against bacteria, fungi, and viruses.[2]

-

Enzyme Inhibitors: Substituted naphthoic acids have been explored as inhibitors of various enzymes, which is a common strategy in drug design.[2]

-

Fluorescent Probes: Naphthoic acid derivatives have been developed as fluorescent probes for screening and studying biological processes, such as the breaking of advanced glycation end-products (AGEs).[5]

The 7-bromo and 3-hydroxy substitutions on the naphthalene ring of the title compound offer specific sites for derivatization. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitution reactions. These potential modifications allow for the creation of a library of novel compounds for biological screening.

Safety and Handling

This compound is classified as an irritant.[5] Its precursor, 7-bromo-3-hydroxy-2-naphthoic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and multiple functional groups provide a versatile platform for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

-

ResearchGate. Synthesis of Naphthoic Acids as Potential Anticancer Agents. [Link]

-

PubMed. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. [Link]

-

BPAS Journals. NAPHTHOQUINONE DERIVATIVES AS MULTIFUNCTIONAL AGENTS: FROM ANTIOXIDANTS TO ANTICANCER THERAPIES. [Link]

-

PubMed. Naphthoquinones and derivatives as potential anticancer agents: An updated review. [Link]

-

Semantic Scholar. Naphthoquinones and derivatives as potential anticancer agents: An updated review. [Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

-

ChemSynthesis. 7-bromo-3-hydroxy-2-naphthoic acid. [Link]

-

PubChem. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. 7-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Cenmed Enterprises. 7 Bromo 3 Hydroxy 2 Naphthoic Acid. [Link]

-

PubChem. Ethyl 7-bromo-2,2-dimethylheptanoate. [Link]

-

PubChem. Ethyl 7-bromoheptanoate. [Link]

-

RSC Publishing. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. [Link]

-

National Center for Biotechnology Information. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. [Link]

- Google Patents. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. bpasjournals.com [bpasjournals.com]

- 4. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Bromo-3-hydroxy-2-naphthoic Acid | CymitQuimica [cymitquimica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Naphthoquinones and derivatives as potential anticancer agents: An updated review. | Semantic Scholar [semanticscholar.org]

Ethyl 7-bromo-3-hydroxy-2-naphthoate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 7-bromo-3-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of this compound. Naphthalene-based scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their derivatives is crucial for the rational design of novel therapeutic agents. This document details the physicochemical properties, a robust synthetic protocol, and the multifaceted analytical techniques required for unambiguous structural elucidation. By integrating established methodologies with expert interpretation, this guide serves as an essential resource for professionals engaged in chemical synthesis and drug discovery.

The 3-hydroxy-2-naphthoate core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The specific substitution pattern, including the presence and position of a halogen like bromine, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonds, for instance, are increasingly recognized for their role in directing ligand-protein interactions. This compound, therefore, represents a valuable chemical entity, serving both as a final compound for biological screening and as a versatile intermediate for further synthetic elaboration. Understanding its precise three-dimensional structure and electronic properties is the foundational step for its application in targeted drug development programs.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is established by its molecular formula, weight, and unique identifiers. These properties are critical for experimental planning, stoichiometric calculations, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | N/A |

| CAS Number | 127338-44-7 | |

| Molecular Formula | C₁₃H₁₁BrO₃ | |

| Molecular Weight | 295.14 g/mol | |

| Canonical SMILES | CCOC(=O)C1=CC2=CC(Br)=CC=C2C=C1O | N/A |

| InChI Key | N/A (Not available in provided sources) | N/A |

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the esterification of its corresponding carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid. This approach is favored for its high efficiency and the ready availability of the starting material.

Synthetic Strategy: Williamson Ether Synthesis Variant

The selected synthesis is a nucleophilic substitution reaction. The phenolic proton of 7-bromo-3-hydroxy-2-naphthoic acid is first deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile. However, the target is an ethyl ester, not an ether. The synthesis is more accurately described as an O-alkylation of the carboxylate group. A more standard approach would be a Fischer esterification or using a coupling agent. However, based on a highly analogous procedure for the corresponding methyl ester, a base-mediated reaction with an alkyl halide is effective.[1] In this case, the carboxylic acid is deprotonated by potassium carbonate, and the resulting carboxylate attacks the ethyl iodide to form the ester.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the validated synthesis of the analogous methyl ester.[1]

Reagents and Materials:

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Ethyl Iodide (EtI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a suspension of 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the carboxylate salt.

-

Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the DMF.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with water (2x) and then brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Purification and Verification Workflow

A logical workflow is essential to ensure the isolation of a highly pure compound, which is a prerequisite for accurate structural analysis and biological testing.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 7-bromo-3-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 7-bromo-3-hydroxy-2-naphthoate, a valuable intermediate in medicinal chemistry and materials science. The document outlines two primary, reliable methods for its synthesis, starting from the commercially available precursor, 7-bromo-3-hydroxy-2-naphthoic acid. The primary focus is on a robust alkylation method, with a detailed, step-by-step experimental protocol. An alternative synthesis via Fischer-Speier esterification is also presented, offering a comparative perspective on synthetic strategy. This guide is intended to equip researchers with the necessary knowledge to efficiently and safely synthesize the target compound, underpinned by an understanding of the reaction mechanisms and procedural rationale.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of a variety of complex organic molecules. The strategic placement of the bromo, hydroxyl, and ethyl ester functionalities on the naphthalene core allows for diverse subsequent chemical modifications, making it a versatile intermediate in drug discovery and the development of novel materials.

The synthesis of this compound is primarily approached via the esterification of its corresponding carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid. This precursor is readily available from commercial suppliers, making it an ideal and cost-effective starting point for the synthesis.[1][2][3][4][5][6] This guide will detail two effective methods for this transformation:

-

Williamson Ether Synthesis-like Alkylation: A direct and high-yielding method involving the deprotonation of the carboxylic acid followed by nucleophilic attack on an ethylating agent.

-

Fischer-Speier Esterification: A classic, acid-catalyzed esterification using an excess of ethanol to drive the reaction to completion.

The choice of method will depend on the specific requirements of the laboratory, including available reagents, desired scale, and tolerance for reaction conditions.

Recommended Synthesis Pathway: Alkylation of 7-bromo-3-hydroxy-2-naphthoic acid

This method is analogous to the high-yielding methylation of the same starting material and is recommended for its efficiency and mild reaction conditions.[7] The reaction proceeds in two main stages: the formation of a carboxylate salt, followed by its reaction with an ethylating agent.

Underlying Mechanism and Rationale

The reaction begins with the deprotonation of the carboxylic acid group of 7-bromo-3-hydroxy-2-naphthoic acid by a mild base, such as potassium carbonate (K₂CO₃). This forms a potassium carboxylate salt, which is a potent nucleophile. The subsequent introduction of an ethylating agent, such as ethyl iodide, results in an Sₙ2 reaction where the carboxylate attacks the electrophilic ethyl group, displacing the iodide and forming the desired ethyl ester. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, enhancing the nucleophilicity of the carboxylate anion, while not interfering with the Sₙ2 reaction.

Visualizing the Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

7-bromo-3-hydroxy-2-naphthoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl iodide (C₂H₅I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by anhydrous DMF to create a stirrable suspension.

-

Formation of Carboxylate: Stir the suspension at room temperature for 1 hour to ensure complete deprotonation and formation of the potassium carboxylate salt.

-

Alkylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.

Quantitative Data Summary

| Parameter | Value/Range | Rationale |

| Reactant Equivalents | ||

| 7-bromo-3-hydroxy-2-naphthoic acid | 1.0 | Limiting reagent |

| Potassium Carbonate | 2.0 | Ensures complete deprotonation |

| Ethyl Iodide | 1.5 | Slight excess to drive the reaction |

| Reaction Conditions | ||

| Temperature | Room Temperature | Mild conditions, sufficient for Sₙ2 |

| Time | 12-14 hours | Allows for reaction completion |

| Expected Yield | >90% | Based on analogous methylation[7] |

Alternative Synthesis Pathway: Fischer-Speier Esterification

A classic alternative for the synthesis of esters is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[8][9][10][11]

Mechanistic Considerations

This reaction is an equilibrium process.[9][11] The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by ethanol. The resulting tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of water, which is a good leaving group in the acidic medium. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used as the solvent, and the reaction is often heated to reflux.[9]

Visualizing the Fischer-Speier Esterification

Caption: Conceptual diagram of the Fischer-Speier esterification process.

General Experimental Protocol

-

Reaction Setup: Dissolve 7-bromo-3-hydroxy-2-naphthoic acid in a large excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution and purify the crude product by recrystallization or column chromatography.

Conclusion and Best Practices

Both the alkylation and Fischer-Speier esterification methods provide viable routes to this compound. The alkylation method is generally preferred for its milder conditions and potentially higher yields. For both methods, ensuring the use of anhydrous reagents and solvents is critical for optimal results. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

References

-

Ji, K. (2019). Synthesis of a set of 3-hydroxy-2-naphthoate esters. Theseus. Available at: [Link]

-

Shteinberg, L. Y., et al. (2023). Synthesis of 3-hydroxy-2-naphthoic acid anilide catalyzed by phosphorus (III) compounds in various media. Ukrainian Chemistry Journal. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

RSC Publishing. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. Available at: [Link]

-

PubChem. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. Available at: [Link]

-

Cenmed Enterprises. 7 Bromo 3 Hydroxy 2 Naphthoic Acid. Available at: [Link]

- Google Patents. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

- Google Patents. WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

-

ResearchGate. Synthesis of Methyl 3-(N-Bromoacetylamino)-2-Naphthoate. Available at: [Link]

-

ChemSynthesis. 7-bromo-3-hydroxy-2-naphthoic acid. Available at: [Link]

-

Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Available at: [Link]

-

OECD Existing Chemicals Database. 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 7-Bromo-3-hydroxy-2-naphthoic Acid | CymitQuimica [cymitquimica.com]

- 3. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]

- 4. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]

- 7. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 8. One moment, please... [operachem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. athabascau.ca [athabascau.ca]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

physical and chemical properties of Ethyl 7-bromo-3-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-bromo-3-hydroxy-2-naphthoate is a substituted aromatic ester with a naphthalene core. Its structure, featuring a bromine atom, a hydroxyl group, and an ethyl ester moiety, makes it a molecule of significant interest in medicinal chemistry and materials science. The naphthalene scaffold is a well-recognized privileged structure in drug discovery, and the specific functional groups on this derivative offer multiple points for chemical modification, allowing for the exploration of its therapeutic potential.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties, a detailed synthesis protocol, and an exploration of the potential applications of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be reliably predicted based on its structure and comparison with closely related analogs, such as its corresponding carboxylic acid and methyl ester.[3][4][5]

| Property | Value | Source |

| CAS Number | 127338-44-7 | [6] |

| Molecular Formula | C₁₃H₁₁BrO₃ | [6] |

| Molecular Weight | 295.13 g/mol | [7] |

| Appearance | Predicted to be a white to off-white or pale yellow crystalline solid. | Inferred from related compounds[8][9] |

| Melting Point | Predicted to be in the range of 140-160 °C. This is an estimation based on the melting point of the analogous methyl ester (153-155 °C).[10] | Predicted |

| Boiling Point | Not available. Expected to be high and likely to decompose upon atmospheric distillation. | |

| Solubility | Predicted to be soluble in common organic solvents such as ethyl acetate, acetone, and dichloromethane. Poorly soluble in water. | Inferred from general solubility of similar organic esters. |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known data for the closely related Mthis compound.[10] These predictions serve as a guide for researchers in characterizing this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, the hydroxyl proton, and the ethyl ester group.

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.

-

Hydroxyl Proton: A broad singlet that may appear between δ 9.0-11.0 ppm, which is exchangeable with D₂O.

-

Ethyl Ester Group: A quartet around δ 4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.4 ppm (for the -CH₃ protons).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display signals for the carbon atoms of the naphthalene ring, the carbonyl carbon of the ester, and the ethyl group carbons.

-

Naphthalene Carbons: Multiple signals in the aromatic region (δ 110-140 ppm).

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170 ppm.

-

Ethyl Group Carbons: Signals for the -OCH₂- and -CH₃ carbons, expected around δ 62 ppm and δ 14 ppm, respectively.

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretch: Bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group.

Synthesis and Purification

The synthesis of this compound can be achieved through the esterification of 7-bromo-3-hydroxy-2-naphthoic acid with ethanol. A reliable method can be adapted from the synthesis of the corresponding methyl ester.[10]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

7-bromo-3-hydroxy-2-naphthoic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 7-bromo-3-hydroxy-2-naphthoic acid in a large excess of anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Esterification: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: After completion of the reaction, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Chemical Reactivity and Potential for Further Functionalization

The structure of this compound offers several sites for further chemical modification, making it a versatile building block in organic synthesis.

-

The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of substituents.

-

The Bromine Atom: The bromine atom on the naphthalene ring is a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

The Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid or converted to other functional groups like amides or alcohols (via reduction).

Logical Relationship of Functionalization

Caption: Potential pathways for the chemical modification of this compound.

Potential Applications in Drug Development

While there are no specific drug development applications reported for this compound itself, the core scaffold of substituted naphthoic acids is of significant interest in medicinal chemistry.[1][2] The structural features of this molecule suggest potential for its use as an intermediate or a lead compound in the development of new therapeutic agents.

-

Enzyme Inhibitors: The naphthalene ring can engage in hydrophobic interactions and π-π stacking within the active sites of enzymes. The hydroxyl and ester groups can form hydrogen bonds, and the bromine atom can participate in halogen bonding, all of which can contribute to binding affinity and selectivity.

-

Anticancer Agents: Many naphthalene derivatives have been investigated for their anticancer properties. The ability to functionalize the core structure of this compound at multiple positions allows for the generation of a library of compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: Brominated phenols and related aromatic compounds have shown promise as antimicrobial agents.[11] The bromo-hydroxy-naphthalene scaffold in this molecule could be explored for the development of new antibacterial or antifungal drugs.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the compound is classified as an irritant.[6][12] Standard laboratory safety precautions should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable, yet under-characterized, chemical entity. This guide has provided a comprehensive overview of its known and predicted properties, a detailed synthesis protocol, and an exploration of its potential applications. The versatile nature of its structure, with multiple points for chemical modification, makes it a promising starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully unlock its potential.

References

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 795-805. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 7 Bromo 3 Hydroxy 2 Naphthoic Acid. Retrieved from [Link]

-

Watson International. (n.d.). This compound CAS 127338-44-7. Retrieved from [Link]

-

PubChem. (n.d.). Naphthalenecarboxylic acid, methyl ester. Retrieved from [Link]

-

Wiley Online Library. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]

-

ACS Publications. (2018-02-22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

OUCI. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. Retrieved from [Link]

-

YouTube. (2020-10-01). Naphthalene Derivatives: Naphthoic acid and Naphthoquinone Organic Chemistry. Retrieved from [Link]

-

ChemSynthesis. (2025-05-20). 7-bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 7-bromo-2,2-dimethylheptanoate. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2004-11-23). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 7-bromoheptanoate. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3). Retrieved from [Link]

-

Warshel Chemical Ltd. (n.d.). This compound CAS 127338-44-7. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 2. benchchem.com [benchchem.com]

- 3. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | C11H7BrO3 | CID 74503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. PubChemLite - 7-bromo-3-hydroxy-2-naphthoic acid (C11H7BrO3) [pubchemlite.lcsb.uni.lu]

- 6. matrixscientific.com [matrixscientific.com]

- 7. warshel.com [warshel.com]

- 8. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]

- 9. 7-Bromo-3-hydroxy-2-naphthoic Acid | CymitQuimica [cymitquimica.com]

- 10. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

A Methodological and Predictive Guide to the Organic Solvent Solubility of Ethyl 7-bromo-3-hydroxy-2-naphthoate

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 7-bromo-3-hydroxy-2-naphthoate is a functionalized aromatic compound with significant potential as an intermediate in the synthesis of complex pharmaceutical agents and specialized organic materials. Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical prerequisite for efficient process development, including reaction, purification, and formulation. This guide addresses the notable absence of publicly available quantitative solubility data for this specific molecule. It provides a robust framework for researchers and drug development professionals to predict, experimentally determine, and interpret the solubility of this compound. We will delve into the physicochemical properties of the molecule, apply established theoretical models for solubility prediction, present a detailed, self-validating experimental protocol for quantitative measurement, and discuss the practical application of the resulting data.

Physicochemical Characterization and Solubility Predictions

The molecular structure of this compound is the primary determinant of its solubility profile. A systematic analysis of its constituent functional groups allows for a strong qualitative prediction based on the "like dissolves like" principle.[1]

-

Naphthalene Core: The bicyclic aromatic naphthyl group is large and nonpolar, contributing to favorable van der Waals interactions with nonpolar and aromatic solvents.

-

Ethyl Ester Group (-COOEt): This group introduces polarity and possesses hydrogen bond accepting capabilities via its carbonyl and ether oxygens.

-

Hydroxyl Group (-OH): As a key functional group, the phenolic hydroxyl is polar and can act as both a hydrogen bond donor and acceptor. This significantly enhances its affinity for polar, protic solvents.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a degree of polarity, though its impact is less pronounced than the hydroxyl or ester groups.

Cumulatively, these features classify this compound as a molecule of intermediate polarity . This structural assessment leads to the following solubility predictions:

-

Low Solubility: In highly nonpolar solvents (e.g., n-hexane, cyclohexane) and highly polar, protic solvents like water. The large nonpolar core limits solubility in water, while the polar groups limit solubility in alkanes.

-

Moderate to High Solubility: In solvents of intermediate polarity and those with hydrogen bonding capabilities. This includes:

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are expected to be effective solvents.

-

Alcohols: Methanol, ethanol, and isopropanol should effectively solvate the molecule due to their ability to engage in hydrogen bonding with the hydroxyl and ester groups.

-

Chlorinated Solvents: Dichloromethane and chloroform may also be suitable due to their ability to dissolve moderately polar compounds.

-

Theoretical Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction beyond "like dissolves like," the Hansen Solubility Parameters (HSP) offer a powerful framework.[2] HSP deconstructs the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4]

The central principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances (in this case, our solute and a solvent) in the three-dimensional Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be determined experimentally by observing the compound's solubility in a range of characterized solvents. The table below provides HSP values for common organic solvents to facilitate this process.[5]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Table 1: Hansen Solubility Parameters for selected organic solvents.[5]

A Validated Experimental Protocol for Solubility Determination

To obtain definitive, quantitative solubility data, a rigorous experimental methodology is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[6] The following protocol is designed to be self-validating by ensuring that a true equilibrium state is achieved.

Experimental Workflow Diagram

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Materials and Preparation:

-

Ensure the this compound is of high purity (≥98%), confirmed by HPLC or NMR.

-

Use HPLC-grade or equivalent high-purity organic solvents.

-

Prepare a series of glass vials with screw caps.

-

-

Establishing Equilibrium:

-

Add a pre-weighed amount of the chosen solvent (e.g., 5 mL) to each vial.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended.[6]

-

Self-Validation Step: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow solids to settle.

-

Centrifuge the vials to ensure complete separation of the solid phase from the saturated solution.

-

Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, avoiding any solid particles.

-

Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method. The naphthoate core provides a strong UV chromophore, making this an ideal detection technique.

-

-

Quantification:

-

Prepare a multi-point calibration curve using accurately weighed standards of this compound.

-

Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

-

Application of Solubility Data in Drug Development

Accurate solubility data is not an academic exercise; it is a cornerstone of efficient and successful drug development.

-

Process Chemistry: Knowledge of solubility allows for the selection of optimal solvents for chemical reactions, ensuring reactants remain in solution and facilitating product isolation.

-

Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system for crystallization is directly dependent on temperature-dependent solubility profiles. A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Formulation: For preclinical and clinical studies, solubility data is essential for developing viable formulations, whether for oral, injectable, or topical delivery routes. It dictates the maximum achievable concentration in a given vehicle.

Solute-Solvent Interaction Diagram

Caption: Key molecular interactions governing solubility.

Conclusion

While direct, published solubility data for this compound remains elusive, a combination of theoretical prediction and systematic experimental measurement provides a clear path forward for researchers. By understanding the compound's inherent physicochemical properties, applying models like Hansen Solubility Parameters, and employing robust experimental techniques such as the shake-flask method, scientists can generate the reliable data necessary to accelerate process development. This guide provides the foundational principles and practical workflows to empower drug development professionals to effectively characterize and utilize this important chemical intermediate.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

ChemSynthesis. 7-bromo-3-hydroxy-2-naphthoic acid. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

Stenutz. Hansen solubility parameters. Available from: [Link]

-

PubChem. Ethyl 7-bromo-2,2-dimethylheptanoate. Available from: [Link]

-

PubChem. 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-. Available from: [Link]

-

PubChem. Ethyl 7-bromoheptanoate. Available from: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]

-

Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available from: [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]

- 6. youtube.com [youtube.com]

The Strategic Pivot: Ethyl 7-bromo-3-hydroxy-2-naphthoate as a Cornerstone Intermediate in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 7-bromo-3-hydroxy-2-naphthoate, a polysubstituted naphthalene derivative, has emerged as a valuable and versatile building block. Its unique arrangement of reactive sites—a nucleophilic hydroxyl group, an ester suitable for modification, and a bromine atom poised for cross-coupling reactions—renders it a powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

The Molecular Blueprint: Understanding the Intrinsic Reactivity

This compound (CAS No: 127338-44-7) possesses a molecular formula of C13H11BrO3 and a molecular weight of 295.14 g/mol . The key to its utility lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl group at the 3-position can be readily alkylated or acylated, providing a handle for the introduction of various side chains. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other carboxylate-based transformations. Most significantly, the bromine atom at the 7-position serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 127338-44-7[1] |

| Molecular Formula | C13H11BrO3[1] |

| Molecular Weight | 295.14 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, ethyl acetate) |

Synthesis of the Keystone Intermediate: A Practical Approach

The most direct and efficient synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 7-bromo-3-hydroxy-2-naphthoic acid (CAS No: 1779-11-9)[2][3]. The Fischer-Speier esterification, a classic and reliable method, is well-suited for this transformation.

Causality Behind Experimental Choices

The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. Using an excess of ethanol not only serves as the reactant but also drives the equilibrium towards the product side, in accordance with Le Châtelier's principle. The reaction is typically performed at reflux to ensure a sufficient reaction rate. Post-reaction workup involves neutralization of the acid catalyst and removal of excess ethanol, followed by purification, commonly via recrystallization or column chromatography, to yield the pure ester.

Detailed Experimental Protocol: Fischer Esterification

Materials:

-

7-bromo-3-hydroxy-2-naphthoic acid

-

Absolute Ethanol (large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 7-bromo-3-hydroxy-2-naphthoic acid (1.0 eq).

-

Add a large excess of absolute ethanol (e.g., 20-30 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases.

-

Remove the excess ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Caption: Fischer esterification of 7-bromo-3-hydroxy-2-naphthoic acid.

The Power of Palladium: Cross-Coupling Reactions as a Gateway to Molecular Diversity

The bromine atom at the 7-position of this compound is the linchpin for its utility in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon bonds, providing a powerful platform for the synthesis of a diverse array of derivatives.

Suzuki Coupling: Forging Aryl-Aryl Bonds

The Suzuki reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern synthetic chemistry for constructing biaryl structures.[4][5][6] this compound is an excellent substrate for Suzuki couplings, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.

Causality in Suzuki Coupling: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki reaction. A common and effective catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands for more challenging substrates. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Heck Reaction: The Art of Alkene Arylation

The Heck reaction provides a means to couple this compound with alkenes, leading to the formation of substituted naphthyl-alkenes.[7][8][9][10][11] This reaction is particularly useful for synthesizing precursors to complex polycyclic systems and conjugated materials.

Causality in Heck Coupling: The Heck reaction typically employs a palladium(0) catalyst and a base (often an amine like triethylamine). The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. The choice of ligand can influence the regioselectivity and efficiency of the reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the reaction of this compound with terminal alkynes, a powerful transformation for the synthesis of arylalkynes.[12][13][14][15][16] These products are valuable intermediates for the construction of heterocycles, conjugated polymers, and fluorescent probes.

Causality in Sonogashira Coupling: The classical Sonogashira reaction utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 7-Bromo-3-hydroxy-2-naphthoic acid = 98.0 HPLC, 98.0-102.0wt. AT 1779-11-9 [sigmaaldrich.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

The Versatile Role of Brominated Naphthoic Acid Esters: A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern organic chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among these, the naphthalene core, with its rich electronic properties and rigid structure, has long been a focus of intense research. The introduction of bromine atoms and ester functionalities onto this framework gives rise to a class of compounds with remarkable versatility: brominated naphthoic acid esters. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of these valuable chemical intermediates, offering insights for researchers, scientists, and drug development professionals seeking to leverage their potential in a range of scientific endeavors.

Introduction to Brominated Naphthoic Acid Esters

Brominated naphthoic acid esters are a class of organic compounds characterized by a naphthalene ring system substituted with at least one bromine atom and an ester group. The interplay between the electron-withdrawing nature of the bromine and ester groups, and the extended π-system of the naphthalene core, imparts unique chemical reactivity and photophysical properties to these molecules. This makes them highly valuable as building blocks in the synthesis of a wide array of functional molecules and materials.

The position of the bromo and ester substituents on the naphthalene ring significantly influences the molecule's properties and reactivity. This structural diversity allows for the fine-tuning of electronic and steric characteristics, enabling their application in diverse fields ranging from medicinal chemistry to organic electronics.

Synthetic Strategies for Brominated Naphthoic Acid Esters

The synthesis of brominated naphthoic acid esters can be broadly approached through two main pathways: bromination of a pre-existing naphthoic acid ester or esterification of a brominated naphthoic acid. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Esterification of Brominated Naphthoic Acids

A common and straightforward method involves the esterification of a commercially available or synthesized brominated naphthoic acid. Acid-catalyzed esterification, often using a strong acid like sulfuric acid in an excess of the corresponding alcohol, is a widely employed technique.

Experimental Protocol: Synthesis of Methyl 6-bromo-2-naphthoate [1]

-

Reaction Setup: To a dry round-bottom flask, add 6-bromo-2-naphthalenecarboxylic acid (10.0 mmol).

-

Solvent and Catalyst: Add anhydrous methanol (20 mL) to dissolve the acid. Slowly add concentrated sulfuric acid (1 mL) dropwise to the stirred solution.

-

Reaction: Reflux the mixture overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium carbonate until the solution is neutral.

-

Extraction: Extract the mixture with ethyl acetate. Wash the organic phase sequentially with water and saturated aqueous sodium chloride.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

| Starting Material | Product | Yield | Reference |

| 6-Bromo-2-naphthalenecarboxylic acid | Methyl 6-bromo-2-naphthoate | ~100% | [1] |

Bromination of Naphthoic Acid Esters

Direct bromination of naphthoic acid esters can also be employed, although controlling the regioselectivity can be a challenge. The choice of brominating agent and reaction conditions is crucial to achieve the desired isomer.

Applications in Organic Synthesis: The Gateway to Complex Molecules

The true value of brominated naphthoic acid esters lies in their utility as versatile intermediates for the construction of more complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the ester group can be readily transformed into other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the naphthalene ring is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives with tailored properties.

Diagram: Suzuki-Miyaura Coupling of a Brominated Naphthoic Acid Ester

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2][3]

-

Reaction Setup: In a round-bottom flask, combine the brominated naphthoic acid ester (1.0 mmol), the boronic acid or ester (1.1-1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).

-

Catalyst: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C overnight.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Synthesis of Naphthalimide Derivatives

Brominated naphthoic acid esters are precursors to 4-bromo-1,8-naphthalic anhydride, a key intermediate in the synthesis of a wide range of naphthalimide derivatives.[2] These naphthalimides are renowned for their strong fluorescence and are extensively used as fluorescent probes, sensors, and in organic light-emitting diodes (OLEDs).

Diagram: Synthesis of N-substituted Naphthalimide

Caption: Synthetic route to N-substituted naphthalimides.

Experimental Protocol: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide [4]

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (58 mmol) in ethanol (250 mL).

-

Reagent Addition: Add n-butylamine (60 mmol) to the suspension.

-

Reaction: Heat the mixture under reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.

-

Isolation: Cool the mixture to room temperature.

-

Purification: Filter the precipitated solid and recrystallize from ethanol to obtain the pure product.

Applications in Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, and brominated derivatives serve as valuable starting points for the synthesis of novel bioactive compounds.

Synthesis of Anticancer Agents

Naphthalene derivatives have shown significant potential as anticancer agents.[5][6] Brominated naphthoic acid esters can be functionalized to produce compounds that target specific signaling pathways involved in cancer progression, such as the STAT3 pathway.[5][6]

Table: Anticancer Activity of Naphthalene Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| SMY002 (a naphthalene derivative) | MDA-MB-231 (TNBC) | - | [6] |

| Compound 9 (Naphthoquinone derivative) | A549 (Lung) | 5.8 | [4] |

| Compound 16 (Naphthoquinone derivative) | A549 (Lung) | 20.6 | [4] |

| MMZ-45AA (Aminobenzylnaphthol) | BxPC-3 (Pancreatic) | 13.26 | [7] |

| MMZ-140C (Aminobenzylnaphthol) | HT-29 (Colorectal) | 11.55 | [7] |

Development of Strigolactone Receptor Inhibitors

Recent research has demonstrated the potential of phenyl-substituted naphthoic acid ethyl ester derivatives as inhibitors of strigolactone receptors.[1] These receptors play a crucial role in plant development, and their inhibition can have significant applications in agriculture, for instance, in controlling plant architecture and combating parasitic weeds. A synthesized bromonaphthalene derivative, DL1b, exhibited high inhibitory activity with an IC50 of 0.29 µM.[8]

Applications in Materials Science: Building Blocks for Organic Electronics

The rigid and planar structure of the naphthalene core, combined with its tunable electronic properties, makes brominated naphthoic acid esters excellent precursors for materials used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Precursors for Hole Transport Materials (HTMs) in OLEDs

Brominated naphthalene derivatives are key starting materials for the synthesis of hole transport materials (HTMs), which are essential components of OLEDs.[1] The bromine atom allows for the introduction of hole-transporting moieties, such as triarylamines, through cross-coupling reactions. The resulting materials often exhibit high thermal stability and good charge-transport properties.

Diagram: Role of HTM in an OLED

Caption: Basic structure of an OLED device.

Fluorescent Materials and Dopants

As precursors to naphthalimides, brominated naphthoic acid esters are indirectly involved in the creation of highly fluorescent materials. These naphthalimide derivatives can be used as emitters or dopants in the emissive layer of OLEDs, contributing to the color and efficiency of the device. The photophysical properties, such as the fluorescence quantum yield, can be tuned by modifying the substituents on the naphthalimide core.

Table: Photophysical Properties of a Naphthalimide Derivative

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| AABD-PU2 | NMP | - | - | 0.57 | [9] |

Conclusion and Future Outlook

Brominated naphthoic acid esters represent a powerful and versatile class of chemical intermediates. Their synthetic accessibility, coupled with the reactivity of both the bromine and ester functionalities, provides a gateway to a vast chemical space. From the development of life-saving anticancer drugs to the fabrication of next-generation organic electronic devices, the applications of these compounds are both broad and impactful. As our understanding of structure-property relationships continues to grow, and as new synthetic methodologies are developed, the potential for brominated naphthoic acid esters to contribute to scientific advancement is poised to expand even further. This guide has provided a comprehensive overview of their current applications and the fundamental principles that underpin their utility, with the aim of inspiring further innovation in this exciting field.

References

- Methyl 6-bromo-2-naphthoate synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/33626-98-1.html]

- Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4483718/]

- Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI. [URL: https://www.mdpi.com/1420-3049/21/9/1229]

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9406086/]

- Use of 1-Bromonaphthalene in the synthesis of organic light-emitting diodes (OLEDs). Benchchem. [URL: https://www.benchchem.com/application-notes/1-bromonaphthalene-in-oleds-synthesis]

- Methyl 6-bromo-2-naphthoate 98 33626-98-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/539406]

- Design, synthesis, and studies of small molecule STAT3 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17988849/]

- Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. MDPI. [URL: https://www.mdpi.com/1422-0067/25/7/3902]

- 4-Bromo-1,8-Naphthalic Anhydride: A Key Intermediate in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%2014%20-%20Suzuki%20Coupling.pdf]

- Hole-transporting materials for organic light-emitting diodes: an overview. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/tc/c6tc01235k]

- Development of potent inhibitors for strigolactone receptor DWARF 14. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc05581g]

- Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/20/4/5785]

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6274]

- Ethyl 4-Bromo-1-naphthoate | C13H11BrO2 | CID 21437166. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides. ResearchGate. [URL: https://www.researchgate.net/publication/235372370_Photophysical_and_photochemical_properties_of_some_3-bromo-4-alkylamino-N-alkyl-18-naphthalimides]

- Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37343498/]

- Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36369502/]

- Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5380068/]

- Biological Activity of Naturally Derived Naphthyridines. MDPI. [URL: https://www.mdpi.com/1420-3049/26/1/170]

- 66‐1: Invited Paper: Hole‐Transport Materials — Key Enablers for Future OLED Display Evolution. ResearchGate. [URL: https://www.researchgate.net/publication/343606990_66-1_Invited_Paper_Hole-Transport_Materials_--_Key_Enablers_for_Future_OLED_Display_Evolution]

- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479532/]

- New Class of Organic Hole Transporting Materials Based on Xanthene Derivatives for Organic Electronic Applications. ResearchGate. [URL: https://www.researchgate.

- A Technical Guide to the Quantum Yield of Naphthalene-Based Fluorophores, with a Focus on 6-(Bromomethyl). Benchchem. [URL: https://www.benchchem.com/application-notes/quantum-yield-of-naphthalene-based-fluorophores]

- Hole-Transport Materials-Key Enablers for Future OLED Display Evolution. Mendeley. [URL: https://www.mendeley.com/catalogue/01f40956-6511-3467-b501-70d057700542/]

- Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. s3.sa-east-1.amazonaws.com. [URL: https://s3.sa-east-1.amazonaws.com/scielo-brasil-storage-production/article-format/5935-jbs-34-03-20220202/5935-jbs-34-03-20220202.pdf]

- Ethyl 4-Bromo-1-naphthoate | C13H11BrO2 | CID 21437166. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21437166]

- Fluorescence quantum yields and absorption and emission ranges of the... ResearchGate. [URL: https://www.researchgate.net/figure/Fluorescence-quantum-yields-and-absorption-and-emission-ranges-of-the_tbl2_253272993]